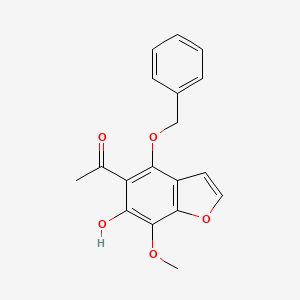
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is a complex organic compound characterized by its unique benzofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through cyclization reactions, followed by the introduction of functional groups such as benzyloxy, hydroxy, and methoxy groups under specific reaction conditions. These steps often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic and aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its activity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Bis(benzyloxy)phenyl)ethanone
- 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)ethanone
Comparison: Compared to similar compounds, 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is unique due to its specific substitution pattern on the benzofuran core. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
119104-31-3 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
1-(6-hydroxy-7-methoxy-4-phenylmethoxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C18H16O5/c1-11(19)14-15(20)18(21-2)17-13(8-9-22-17)16(14)23-10-12-6-4-3-5-7-12/h3-9,20H,10H2,1-2H3 |
Clé InChI |
BICYTSYHSUJOTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




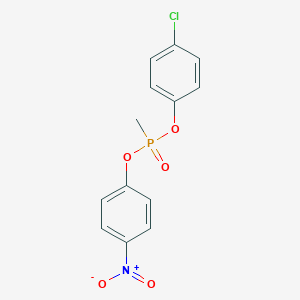

![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
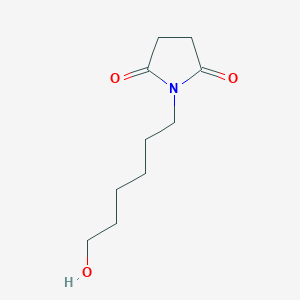
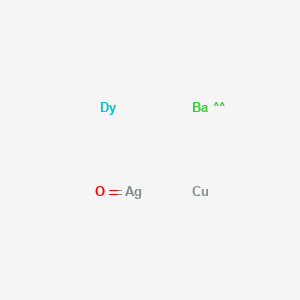
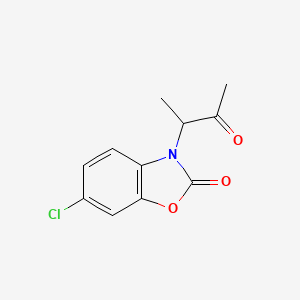
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
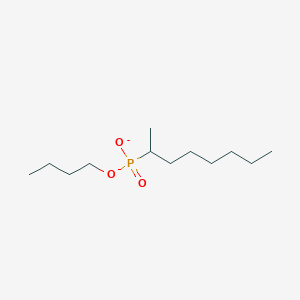
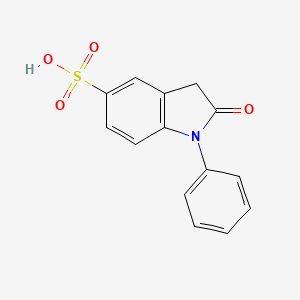

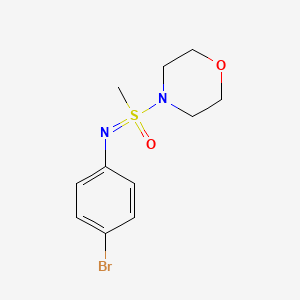
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
